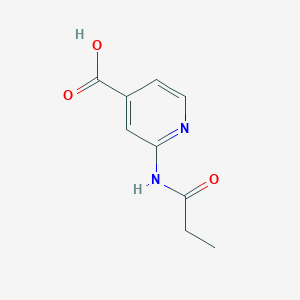

2-Propionamidoisonicotinic acid

Description

These compounds share functional similarities, such as pyridine rings and carboxylic acid substituents, but differ in side-chain modifications.

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-(propanoylamino)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C9H10N2O3/c1-2-8(12)11-7-5-6(9(13)14)3-4-10-7/h3-5H,2H2,1H3,(H,13,14)(H,10,11,12) |

InChI Key |

SFLVVAYXHGROMU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=NC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally relevant for comparison:

2-Aminonicotinic Acid

- Molecular Formula : C₆H₆N₂O₂

- Molecular Weight : 138.12 g/mol

- CAS RN : 5345-47-1

- Melting Point : 295–297°C

- Structure: Features a pyridine ring with amino (-NH₂) and carboxylic acid (-COOH) groups at positions 2 and 3, respectively.

- Applications : Used in pharmaceutical synthesis and as a ligand in coordination chemistry.

4-Aminonicotinic Acid

- Molecular Formula : C₆H₆N₂O₂

- Molecular Weight : 138.12 g/mol

- CAS RN: 24242-19-1 (Note: Alternative CAS RN 10416-1A is listed but unverified)

- Structure: Amino and carboxylic acid groups at positions 4 and 3.

- Applications : Intermediate in heterocyclic chemistry, particularly for antitubercular agents.

5-Aminonicotinic Acid

- Molecular Formula : C₆H₆N₂O₂

- Molecular Weight : 138.12 g/mol

- CAS RN: Not explicitly stated in evidence but inferred from isomerism .

- Structure: Amino and carboxylic acid groups at positions 5 and 3.

2-(Prop-2-yn-1-ylamino)isonicotinic Acid

- Molecular Formula : C₉H₈N₂O₂

- Molecular Weight : 176.17 g/mol

- CAS RN : 1019386-41-4

- Structure : Isonicotinic acid (carboxylic acid at position 4) with a propargylamine (-NH-C≡CH) substituent at position 2.

- Applications : Pharmaceutical intermediate for kinase inhibitors or covalent-binding therapeutics due to the reactive alkyne group .

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 2-Aminonicotinic Acid | C₆H₆N₂O₂ | 138.12 | 5345-47-1 | 295–297 | -NH₂ (position 2), -COOH (position 3) |

| 4-Aminonicotinic Acid | C₆H₆N₂O₂ | 138.12 | 24242-19-1 | Not reported | -NH₂ (position 4), -COOH (position 3) |

| 5-Aminonicotinic Acid | C₆H₆N₂O₂ | 138.12 | Not specified | Not reported | -NH₂ (position 5), -COOH (position 3) |

| 2-(Prop-2-yn-1-ylamino)isonicotinic Acid | C₉H₈N₂O₂ | 176.17 | 1019386-41-4 | Not reported | -NH-C≡CH (position 2), -COOH (position 4) |

Research Findings and Functional Insights

Positional Isomerism: The placement of the amino group (positions 2, 4, or 5) significantly impacts solubility and reactivity. For example, 2-Aminonicotinic acid’s high melting point (295–297°C) suggests strong intermolecular hydrogen bonding, whereas 4- and 5-isomers may exhibit lower thermal stability .

Side-Chain Modifications: The propargylamine group in 2-(Prop-2-yn-1-ylamino)isonicotinic acid introduces alkyne reactivity, enabling "click chemistry" applications in drug discovery .

Pharmacological Potential: Amino-substituted nicotinic acids are precursors to antimetabolites, while propargyl derivatives are explored in covalent inhibitor design (e.g., targeting EGFR or BTK kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.